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Compound Name: Methyl indolizine-1-carboxylate

Cat. No.: B1591477

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indolizine Scaffold - A Privileged
Heterocycle

Indolizine, a fused bicyclic aromatic heterocycle containing a bridgehead nitrogen atom, is an
isomer of the more commonly known indole.[1] This unique structural motif has garnered
significant attention in the fields of medicinal chemistry and materials science due to its
versatile biological activities and interesting photophysical properties.[2][3][4] The indolizine
core is present in a variety of natural products and has been identified as a "privileged
scaffold,” meaning it is capable of binding to multiple biological targets. This has led to the
development of numerous indolizine derivatives with a wide spectrum of pharmacological
activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[2][5]

[6]

This technical guide focuses on a specific, yet foundational, derivative: methyl indolizine-1-
carboxylate. We will delve into its chemical identity, explore the mechanistic intricacies of its
synthesis, detail its characterization, and discuss its significance as a building block for more
complex molecules in drug discovery and materials science.

Compound Identification and Physicochemical
Properties
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Methyl indolizine-1-carboxylate is a key intermediate and a subject of study in its own right.
Its fundamental properties are summarized below.

Property Value Source(s)
CAS Number 316375-85-6 [718]
Molecular Formula C10H9NO:2 [7]
Molecular Weight 175.187 g/mol [7]

IUPAC Name methyl indolizine-1-carboxylate

1-Indolizinecarboxylic acid
Synonyms methyl ester, 1- [8]

carbomethoxyindolizine

COC(=0)C1=C2C=CC=C[N]2

SMILES [7]
C=C1
CFSWYPMFMFPQTC-

InChlKey [7]
UHFFFAOYAX

Physical State Not available (likely a solid)

Melting Point Not available [7]

Boiling Point Not available [7]

Density Not available [7]

Note: While the fundamental identifiers for methyl indolizine-1-carboxylate are well-
established, comprehensive experimental data on its physical properties such as melting point,
boiling point, and density are not readily available in the public domain.

Synthesis of the Indolizine Core: A Focus on 1,3-
Dipolar Cycloaddition

The construction of the indolizine ring system can be achieved through various synthetic
strategies, including the Tschitschibabin reaction and other cyclization methods.[2] However,
the most versatile and widely employed method is the 1,3-dipolar cycloaddition reaction
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between a pyridinium ylide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene).[9][10][11]
This method is highly valued for its efficiency, atom economy, and the ability to introduce a wide
range of substituents onto the indolizine scaffold.[10]

The Underlying Mechanism: A Concerted Pathway

The 1,3-dipolar cycloaddition is a pericyclic reaction that proceeds through a concerted
mechanism. The pyridinium ylide, a species with a positive charge on the nitrogen and a
negative charge on an adjacent carbon, reacts with an electron-deficient alkyne, such as
methyl propiolate, to form the indolizine ring in a single step.

The general workflow for this synthesis is depicted below:

Click to download full resolution via product page

Caption: General workflow for the synthesis of methyl indolizine-1-carboxylate via 1,3-dipolar
cycloaddition.

Experimental Protocol: Synthesis of a Substituted
Indolizine-1-carboxylate

While a specific protocol for the unsubstituted methyl indolizine-1-carboxylate is not detailed
in the provided literature, the synthesis of a closely related analogue, methyl 3-(quinolin-2-
yhindolizine-1-carboxylate, provides an excellent, field-proven template.[1] This protocol
highlights the key experimental considerations.

Objective: To synthesize an indolizine-1-carboxylate derivative via a 1,3-dipolar cycloaddition
reaction.

Materials:
e 1-((Quinol-2-yl)methyl) pyridinium iodide (or a simpler pyridinium salt for the target molecule)
e Methyl propiolate

e Sodium hydride (50% dispersion in mineral oil)
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e Anhydrous Tetrahydrofuran (THF)

e Dichloromethane (CH2Cl2)

o Water (deionized)

« Silica gel for column chromatography
e Cyclohexane

o Ethyl acetate (AcOEY)

Procedure:

o Reaction Setup: To a suspension of sodium hydride (1.25 mmol) in 10 mL of anhydrous THF
in a round-bottom flask, add the pyridinium salt (1 mmol) at 0 °C under an inert atmosphere
(e.g., nitrogen or argon).

o Causality Explanation:The reaction is performed at 0°C to control the exothermic reaction
of the base with the pyridinium salt and to ensure the stability of the in situ generated
ylide. Anhydrous conditions are crucial as both sodium hydride and the pyridinium ylide
are moisture-sensitive.

» Ylide Formation and Cycloaddition: To the cooled suspension, add methyl propiolate (1.5
mmol).

o Causality Explanation:Sodium hydride acts as a base to deprotonate the pyridinium salt,
forming the reactive pyridinium ylide in situ. The ylide then immediately participates in the
cycloaddition with the electron-deficient methyl propiolate.

o Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room
temperature. Stir for 24 hours, monitoring the reaction's progress by Thin Layer
Chromatography (TLC).

o Causality Explanation:Allowing the reaction to proceed at room temperature provides
sufficient energy for the cycloaddition to go to completion. TLC is a critical self-validating

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

step to ensure the consumption of starting materials and the formation of the product
before proceeding to workup.

o Workup: Quench the reaction by carefully adding water. Extract the aqueous layer three
times with dichloromethane.

o Causality Explanation:Water is added to quench any unreacted sodium hydride.
Dichloromethane is used to extract the organic product from the aqueous phase.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude residue by column chromatography on
silica gel using a mixture of cyclohexane and ethyl acetate as the eluent.

o Causality Explanation:Column chromatography is a standard and effective method for
purifying organic compounds, separating the desired indolizine derivative from any
unreacted starting materials or byproducts.

Spectroscopic Characterization

The structure of the synthesized indolizine is confirmed using a suite of spectroscopic
techniques. Based on the data for methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, we can infer
the expected spectral characteristics for methyl indolizine-1-carboxylate.[1]
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Spectroscopic Technique

Expected Observations for Methyl
Indolizine-1-carboxylate

Infrared (IR) Spectroscopy

A strong absorption band around 1685-1720
cm~1 corresponding to the C=0 stretch of the

ester group.[1]

1H NMR Spectroscopy

A singlet around 3.9 ppm for the methyl ester
protons (-OCHs). A series of signals in the
aromatic region (typically 6.5-8.5 ppm)
corresponding to the protons on the indolizine
ring. The chemical shifts and coupling constants
will be characteristic of the specific substitution

pattern.

13C NMR Spectroscopy

A signal in the range of 160-170 ppm for the
carbonyl carbon of the ester. A signal around 51-
53 ppm for the methyl ester carbon (-OCHs). A
set of signals in the aromatic region (100-140

ppm) for the carbons of the indolizine core.[1]

Mass Spectrometry (MS)

A molecular ion peak [M+H]* corresponding to
the calculated molecular weight (176.07 for
C10H9NO2).

The following diagram illustrates the key steps in characterizing the synthesized compound:
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Caption: Experimental workflow for purification and characterization.

Applications in Drug Discovery and Materials
Science

While methyl indolizine-1-carboxylate itself is primarily a building block, the indolizine
scaffold it provides is of significant interest to researchers in drug development.[3] The
functionalization at the 1-position with a carboxylate group offers a versatile handle for further
chemical modifications, enabling the synthesis of diverse libraries of compounds for biological
screening.[5]

Key areas of application for functionalized indolizines include:
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e Anticancer Agents: Many indolizine derivatives have demonstrated potent anticancer activity
through various mechanisms, including inhibition of tubulin polymerization and disruption of
key signaling pathways.[5][6]

» Anti-inflammatory Agents: The indolizine core has been incorporated into molecules
designed to inhibit inflammatory pathways, showing promise for the treatment of
inflammatory diseases.[2]

o Antimicrobial and Antiviral Agents: Researchers have explored indolizine derivatives for their
potential to combat bacterial, fungal, and viral infections.[1]

o Fluorescent Probes and Materials: The conjugated Tt-system of the indolizine ring imparts
fluorescent properties, making these compounds suitable for use as biological probes and in
the development of organic light-emitting diodes (OLEDSs).[2][4]

The ability to readily synthesize the methyl indolizine-1-carboxylate core via 1,3-dipolar
cycloaddition allows medicinal chemists to systematically modify the structure and explore
structure-activity relationships (SAR), ultimately leading to the discovery of new therapeutic
agents.[5]

Conclusion

Methyl indolizine-1-carboxylate is a foundational molecule in the chemistry of nitrogen-
containing heterocycles. While detailed physical data for this specific compound remain
elusive, its synthesis is well-understood, primarily through the robust and versatile 1,3-dipolar
cycloaddition reaction. This synthetic accessibility, coupled with the proven pharmacological
potential of the indolizine scaffold, ensures that methyl indolizine-1-carboxylate will continue
to be a valuable tool for researchers and scientists in the ongoing quest for novel therapeutics
and advanced materials. This guide provides the core knowledge necessary for its synthesis,
characterization, and strategic application in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]
2. researchgate.net [researchgate.net]
3. derpharmachemica.com [derpharmachemica.com]

4. iris.cnr.it [iris.cnr.it]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1591477?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2016/1/M883
https://www.researchgate.net/publication/288122985_Indolizine_derivatives_Recent_advances_and_potential_pharmacological_activities
https://www.derpharmachemica.com/pharma-chemica/indolizine-a-privileged-biological-scaffold-64441.html
https://iris.cnr.it/retrieve/95eefdee-13fa-44db-9aff-608d0e8e8d9a/Eur%20J%20Org%20Chem%20-%202024%20-%20Ziccarelli%20-%20Synthesis%20and%20Photochemical%20Characterization%20of%20Indolizine%20Fluorophores%20Obtained%20by%20a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In
Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

6. Metal-Free Synthesis of Functionalized Indolizines via a Cascade
Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins -
PMC [pmc.ncbi.nim.nih.gov]

7. chemsynthesis.com [chemsynthesis.com]

8. Methyl indolizine-1-carboxylate - CAS:316375-85-6 - Sunway Pharm Ltd [3wpharm.com]
9. researchgate.net [researchgate.net]

10. pdf.benchchem.com [pdf.benchchem.com]

11. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl Indolizine-1-
carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591477#cas-number-for-methyl-indolizine-1-
carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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